Cas no 1539502-98-1 (5-Azetidin-3-yl-3-(3-methoxy-phenyl)-[1,2,4]oxadiazole)
![5-Azetidin-3-yl-3-(3-methoxy-phenyl)-[1,2,4]oxadiazole structure](https://ja.kuujia.com/scimg/cas/1539502-98-1x500.png)
5-Azetidin-3-yl-3-(3-methoxy-phenyl)-[1,2,4]oxadiazole 化学的及び物理的性質
名前と識別子
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- 5-Azetidin-3-yl-3-(3-methoxy-phenyl)-[1,2,4]oxadiazole
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- インチ: 1S/C12H13N3O2/c1-16-10-4-2-3-8(5-10)11-14-12(17-15-11)9-6-13-7-9/h2-5,9,13H,6-7H2,1H3
- InChIKey: GSCQDOIIESSZJJ-UHFFFAOYSA-N
- SMILES: O1C(C2CNC2)=NC(C2=CC=CC(OC)=C2)=N1
5-Azetidin-3-yl-3-(3-methoxy-phenyl)-[1,2,4]oxadiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM292399-1g |
5-(Azetidin-3-yl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole |
1539502-98-1 | 95%+ | 1g |
$*** | 2023-03-30 |
5-Azetidin-3-yl-3-(3-methoxy-phenyl)-[1,2,4]oxadiazole 関連文献
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
5-Azetidin-3-yl-3-(3-methoxy-phenyl)-[1,2,4]oxadiazoleに関する追加情報
5-Azetidin-3-yl-3-(3-methoxy-phenyl)-[1,2,4]oxadiazole: A Comprehensive Overview
The compound 5-Azetidin-3-yl-3-(3-methoxy-phenyl)-[1,2,4]oxadiazole, identified by the CAS number 1539502-98-1, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of oxadiazoles, which are well-known for their versatile applications in drug discovery and material science. The structure of this molecule is characterized by a [1,2,4]oxadiazole ring system fused with an azetidine moiety and a methoxy-substituted phenyl group. These structural features contribute to its unique chemical properties and biological activities.
Recent studies have highlighted the importance of oxadiazole derivatives in medicinal chemistry due to their ability to modulate various biological targets. For instance, researchers have demonstrated that oxadiazoles can act as inhibitors of kinase enzymes, which are crucial in cancer signaling pathways. The presence of the azetidine ring in 5-Azetidin-3-yl-3-(3-methoxy-phenyl)-[1,2,4]oxadiazole further enhances its potential as a bioactive molecule. Azetidines are small four-membered rings that can impart rigidity and stability to the molecule, making it more suitable for interactions with biological macromolecules.
The methoxy group attached to the phenyl ring is another key feature of this compound. Methoxy substitution is known to improve the solubility and bioavailability of drugs, which are critical factors in drug design. Moreover, the electron-donating nature of the methoxy group can influence the electronic properties of the molecule, potentially enhancing its binding affinity to target proteins. This makes 5-Azetidin-3-yl-3-(3-methoxy-phenyl)-[1,2,4]oxadiazole a promising candidate for further exploration in drug development.
In terms of synthesis, this compound can be prepared through a variety of methods, including cyclization reactions and coupling techniques. One common approach involves the reaction of an appropriate amine with a carbonyl compound in the presence of an acid catalyst to form the oxadiazole ring. The azetidine moiety can be introduced via ring-closing metathesis or other ring-forming reactions. The specific conditions and reagents used in these reactions play a crucial role in determining the yield and purity of the final product.
The biological activity of 5-Azetidin-3-yl-3-(3-methoxy-phenyl)-[1,2,4]oxadiazole has been studied extensively in recent years. In vitro assays have shown that this compound exhibits potent anti-inflammatory and antioxidant properties. These activities are attributed to its ability to scavenge free radicals and inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. Furthermore, preliminary studies suggest that this compound may have anti-cancer properties by inducing apoptosis in cancer cells while sparing normal cells.
The application of this compound extends beyond pharmacology into materials science. Due to its unique electronic properties, it has been explored as a potential component in organic electronics and sensors. The oxadiazole ring is known to exhibit strong electron-withdrawing effects, which can enhance the conductivity and stability of materials. This makes 5-Azetidin-3-yl-3-(3-methoxy-phenyl)-[1,2,4]oxadiazole a valuable building block for designing advanced materials with tailored functionalities.
In conclusion, 5-Azetidin-3-yl-3-(3-methoxy-phenyl)-[1,2,4]oxadiazole is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique structure endows it with diverse biological activities and chemical properties that make it an attractive target for further research and development. As new insights into its synthesis and applications continue to emerge, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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